Cas no 2228700-94-3 ((4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine)

4,4-ジエトキシ-2-メチルブタン-2-イル(メチル)アミンは、有機合成化学において有用な中間体として機能する化合物です。エトキシ基を有するため、官能基変換や保護基としての利用が可能であり、特に複雑な分子構築における多段階反応において高い反応性を示します。分子内にメチルアミン部位を有することから、医薬品や農薬の合成前駆体としての応用が期待されます。また、ジエトキシ基の存在により、酸性条件下での安定性が向上しており、保存性に優れています。この化合物は、精密有機合成や創薬研究において、効率的な合成経路の構築を可能にする重要な役割を果たします。

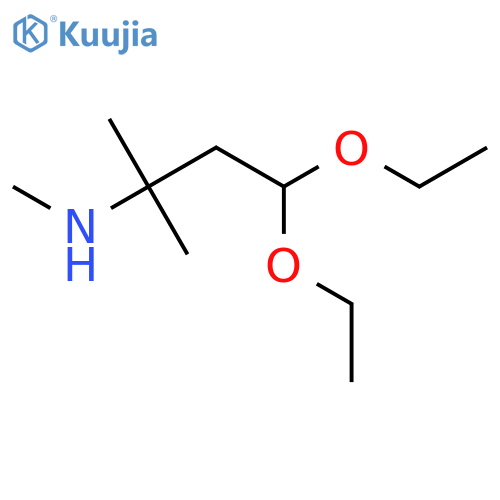

2228700-94-3 structure

商品名:(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine

- SCHEMBL12997258

- 2228700-94-3

- EN300-1737614

-

- インチ: 1S/C10H23NO2/c1-6-12-9(13-7-2)8-10(3,4)11-5/h9,11H,6-8H2,1-5H3

- InChIKey: UQBWCRHEYWZBQJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC(C)(C)NC)OCC

計算された属性

- せいみつぶんしりょう: 189.172878976g/mol

- どういたいしつりょう: 189.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 30.5Ų

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1737614-5.0g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1737614-0.1g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-0.25g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-2.5g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-10g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 10g |

$4729.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-10.0g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1737614-0.5g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-0.05g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-1g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1737614-1.0g |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine |

2228700-94-3 | 1g |

$1100.0 | 2023-05-26 |

(4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

2228700-94-3 ((4,4-diethoxy-2-methylbutan-2-yl)(methyl)amine) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量